![molecular formula C23H18BrClN2S2 B2587472 4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide CAS No. 318959-34-1](/img/structure/B2587472.png)

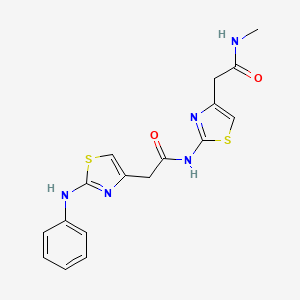

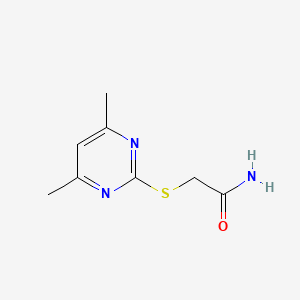

4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazole derivatives are known to undergo various chemical reactions. For instance, they can undergo coupling reactions with benzene sulfonamide in the presence of copper (I)iodide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 393.73 . Its melting point is between 114 - 116 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Characterization

A study conducted by Vydzhak, Panchishin, and Brovarets (2017) highlights the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate, leading to the synthesis of phenyl pyrazolyl sulfides, which exhibit potential biological activities (R. Vydzhak, S. Panchishin, & V. Brovarets, 2017). This methodological approach underlines the synthetic versatility of pyrazole derivatives, offering a pathway to diverse biological applications.

Further, Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives, featuring arylthio/sulfinyl/sulfonyl groups, and reported their favorable herbicidal and insecticidal activities (Baolei Wang et al., 2015). This study presents an important application in agriculture, where such compounds can be used as crop protection agents.

Biological Activities

The antimicrobial properties of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were explored by Shah et al. (2014), who synthesized compounds exhibiting antibacterial and antifungal activities. This indicates the potential of pyrazole derivatives in pharmaceutical applications, especially in developing new antimicrobial agents (Shailesh H. Shah et al., 2014).

Additionally, the synthesis and characterization of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates by Khalifa, Nossier, and Al-Omar (2017) contribute to the expanding library of pyrazole derivatives with potential pharmacological applications (N. Khalifa, E. Nossier, & M. Al-Omar, 2017). These compounds could serve as scaffolds for the development of new drugs, highlighting the versatility of pyrazole derivatives in medicinal chemistry.

Propriétés

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrClN2S2/c1-27-23(29-20-11-7-17(24)8-12-20)21(15-28-19-13-9-18(25)10-14-19)22(26-27)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIPMUWZLQFVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

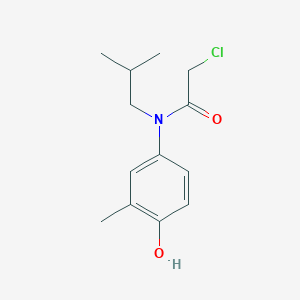

![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)

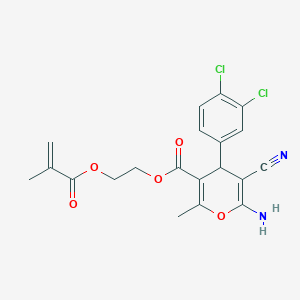

![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)

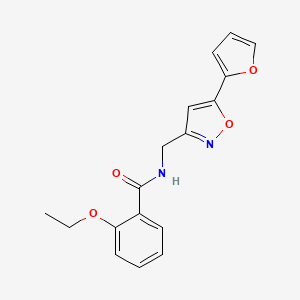

![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)